molecular formula C7H12O4 B6299446 Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate CAS No. 2231665-69-1

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

Cat. No. B6299446
CAS RN: 2231665-69-1
M. Wt: 160.17 g/mol
InChI Key: GXVXCKZDBNGPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate (MTHMC) is an organic compound with the chemical formula C6H10O4. It belongs to the class of cyclic compounds known as cyclobutanes and is a monocarboxylic acid ester. MTHMC has a variety of uses in the fields of scientific research, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. In addition, MTHMC has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can reduce levels of cholesterol, triglycerides, and low-density lipoprotein in the blood. It has also been shown to reduce levels of inflammatory markers such as C-reactive protein in the blood. In addition, this compound has been shown to increase levels of high-density lipoprotein, which is thought to be protective against cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate in laboratory experiments include its low cost, ease of synthesis, and relatively low toxicity. The main limitation of using this compound in laboratory experiments is its short half-life, which limits its use in long-term studies.

Future Directions

For research into Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate include further study of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further study is needed to better understand the mechanism of action of this compound and to develop more efficient synthesis methods. Other potential future directions include the development of this compound-based drugs and the investigation of its potential uses in industrial processes.

Synthesis Methods

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be synthesized from the reaction of methyl trans-3-hydroxy-1-methoxycyclobut-2-ene-1-carboxylate and methanol in the presence of an acid catalyst. This reaction is known as a Claisen esterification reaction, which is a type of condensation reaction in which two molecules are joined together, with the release of a small molecule such as water. The reaction is typically carried out at temperatures ranging from 0-50°C and pressures ranging from 1-10 bar. The reaction is typically complete in 1-2 hours.

Scientific Research Applications

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has a variety of uses in scientific research. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. In addition, this compound has been studied for its potential biochemical and physiological effects.

properties

IUPAC Name

methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXCKZDBNGPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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